molecular formula C18H15N3O3S B11345215 N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-nitrobenzamide

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-nitrobenzamide

Cat. No.: B11345215
M. Wt: 353.4 g/mol
InChI Key: SEQJDRXNQPCAPG-UHFFFAOYSA-N
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Description

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-nitrobenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various drugs and biologically active agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-nitrobenzamide typically involves the reaction of 4-methylphenyl thiazole with 3-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-nitrobenzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities compared to other similar compounds. The presence of the nitro group and the thiazole ring enhances its potential as a bioactive molecule .

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-3-nitrobenzamide

InChI

InChI=1S/C18H15N3O3S/c1-12-5-7-13(8-6-12)18-20-15(11-25-18)10-19-17(22)14-3-2-4-16(9-14)21(23)24/h2-9,11H,10H2,1H3,(H,19,22)

InChI Key

SEQJDRXNQPCAPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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